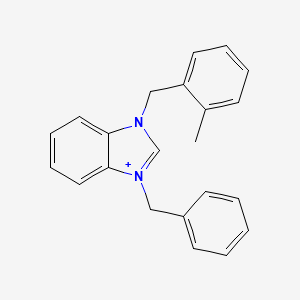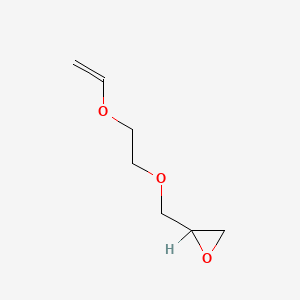
Glycidyl vinyloxyethyl ether
Vue d'ensemble
Description
Glycidyl vinyloxyethyl ether is an organic compound with the molecular formula C₇H₁₂O₃. It is characterized by the presence of both an epoxy group and a vinyl ether group, making it a versatile monomer in polymer chemistry. This compound is used in various applications due to its reactivity and ability to form cross-linked polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidyl vinyloxyethyl ether can be synthesized through the reaction of glycidol with vinyl ether in the presence of a suitable catalyst. The reaction typically involves the following steps:
Epoxidation: Glycidol is reacted with an epoxidizing agent to form the glycidyl group.
Vinylation: The glycidyl compound is then reacted with vinyl ether under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process is typically carried out in a continuous flow system to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Glycidyl vinyloxyethyl ether undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The vinyl ether group can be reduced to form saturated ethers.
Substitution: Both the epoxy and vinyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxy group under mild conditions.
Major Products Formed:
Oxidation: Formation of diols and hydroxy ethers.
Reduction: Formation of saturated ethers.
Substitution: Formation of substituted ethers and alcohols.
Applications De Recherche Scientifique
Glycidyl vinyloxyethyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Utilized in the development of drug delivery systems and biocompatible materials.
Industry: Applied in the production of coatings, adhesives, and sealants with improved performance characteristics.
Mécanisme D'action
The mechanism of action of glycidyl vinyloxyethyl ether involves the reactivity of its epoxy and vinyl ether groups. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The vinyl ether group can participate in polymerization reactions, forming cross-linked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
1-Ethoxyethyl glycidyl ether: Similar in structure but with an ethoxy group instead of a vinyloxy group.
2-(2-Vinyloxyethoxy)ethyl glycidyl ether: Contains an additional ethoxy group, providing different reactivity and properties.
Uniqueness: Glycidyl vinyloxyethyl ether is unique due to its combination of an epoxy group and a vinyl ether group, which allows for a wide range of chemical reactions and applications. Its ability to form cross-linked polymers and functionalized products makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-(2-ethenoxyethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-8-3-4-9-5-7-6-10-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIBRUWYLWNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937426 | |
| Record name | 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16801-19-7 | |
| Record name | 2-[[2-(Ethenyloxy)ethoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16801-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-(2,3-epoxypropoxy)-2-(vinyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016801197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
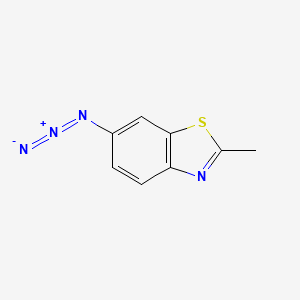
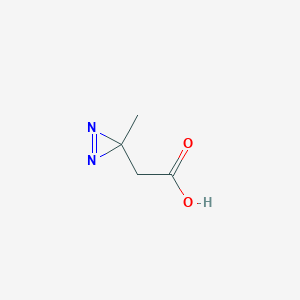
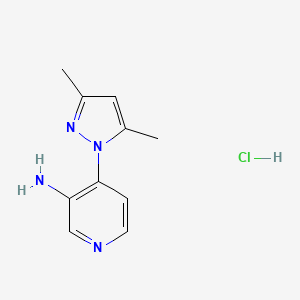
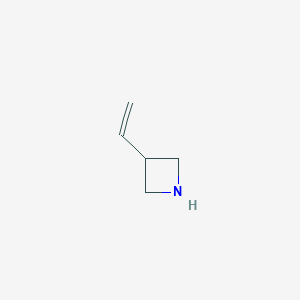
![9,9-Dimethyl-9-azabicyclo[3.3.1]nonan-9-ium iodide](/img/structure/B1652915.png)
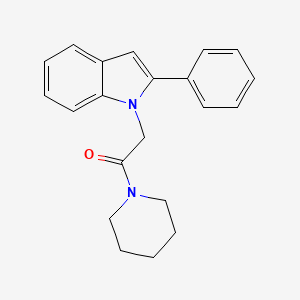
![Benzimidazo[1,2-c]quinazolin-6(12h)-one](/img/structure/B1652919.png)
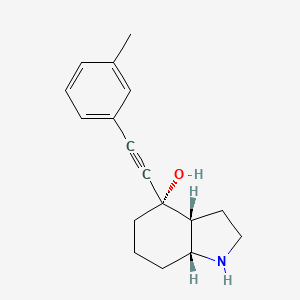
![N-[(2-Chlorophenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1652922.png)
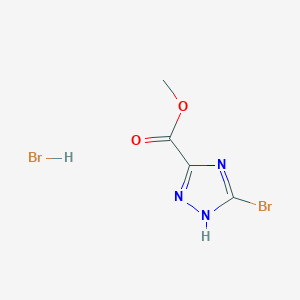
![2-(2,5-Dioxo-1-propylimidazolidin-4-YL)-N-[2-(1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B1652926.png)
![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone](/img/structure/B1652927.png)
